1,1,3-Trichloroacetone

Isomer separation Physical property comparison Distillation feasibility

1,1,3-Trichloroacetone (CAS 921-03-9, C₃H₃Cl₃O, MW 161.41) is a chlorinated ketone existing as a colorless to reddish liquid with a melting point of 9–11 °C and boiling point of 88–90 °C at 76 mmHg. It serves as the dominant industrial intermediate for folic acid (vitamin B₉) synthesis, accounting for over 90% of total global consumption of this compound.

Molecular Formula C3H3Cl3O
Molecular Weight 161.41 g/mol
CAS No. 921-03-9
Cat. No. B106291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-Trichloroacetone
CAS921-03-9
Synonyms1,1,3-Trichloro-2-propanone;  α,α’,α’-Trichloroacetone_x000B_
Molecular FormulaC3H3Cl3O
Molecular Weight161.41 g/mol
Structural Identifiers
SMILESC(C(=O)C(Cl)Cl)Cl
InChIInChI=1S/C3H3Cl3O/c4-1-2(7)3(5)6/h3H,1H2
InChIKeyZWILTCXCTVMANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3-Trichloroacetone (CAS 921-03-9) Procurement Guide: Technical Specifications and Industrial Role


1,1,3-Trichloroacetone (CAS 921-03-9, C₃H₃Cl₃O, MW 161.41) is a chlorinated ketone existing as a colorless to reddish liquid with a melting point of 9–11 °C and boiling point of 88–90 °C at 76 mmHg [1]. It serves as the dominant industrial intermediate for folic acid (vitamin B₉) synthesis, accounting for over 90% of total global consumption of this compound [2]. The compound contains three chlorine atoms with distinct substitution patterns (CH₂Cl–C(=O)–CHCl₂), enabling characteristic nucleophilic substitution chemistry and serving as a precursor to 1,3-dihalo oxyallyl intermediates for [4 + 3] cycloaddition reactions .

1,1,3-Trichloroacetone (CAS 921-03-9) Substitution Risk Assessment: Why Analogs Are Not Drop-In Replacements


Interchanging 1,1,3-trichloroacetone with its positional isomer 1,1,1-trichloroacetone (CAS 918-00-3) or with alternative chlorinated ketones is not chemically or economically viable without process revalidation. The two trichloroacetone isomers exhibit a 45 °C boiling point difference (88–90 °C vs. 134–135 °C), but are notoriously difficult to separate by conventional distillation due to overlapping boiling points with di- and tetrachloro by-products [1]. Critically, low-purity 1,1,3-trichloroacetone (commercially available at ~50% purity) introduces multiple side reactions in folic acid synthesis, resulting in poor reaction selectivity and final products that fail to meet pharmacopoeial specifications [2]. The isomer-specific substitution pattern directly governs both the industrial process economics and the quality of downstream pharmaceutical intermediates, making generic substitution without analytical verification a high-risk procurement decision.

1,1,3-Trichloroacetone (CAS 921-03-9) Quantified Differentiation vs. Closest Analogs and Alternatives


1,1,3-Trichloroacetone vs. 1,1,1-Trichloroacetone: Physical Property Differentiation and Separation Feasibility

1,1,3-Trichloroacetone (CAS 921-03-9) and its positional isomer 1,1,1-trichloroacetone (CAS 918-00-3) exhibit a boiling point difference of 45 °C at atmospheric pressure . However, practical separation by rectification is constrained by the presence of co-boiling by-products including 1,3-dichloroacetone and 1,1,3,3-tetrachloroacetone, which limit typical industrial purity to 80–90% without specialized purification [1].

Isomer separation Physical property comparison Distillation feasibility

1,1,3-Trichloroacetone Purity-Dependent Impact on Folic Acid Synthesis Selectivity and Pharmacopoeial Compliance

Industrial folic acid production primarily utilizes 1,1,3-trichloroacetone at approximately 50% purity. This low-purity starting material generates multiple side reactions with poor selectivity, preventing the final folic acid product from meeting international pharmacopoeial requirements [1]. A patented purification method using water extraction and gradient cooling recrystallization elevates 1,1,3-trichloroacetone purity from ~50% to >98% in two steps, with extraction yield >90% and crystallization yield >80% (calculated on raw material) [2].

Pharmaceutical intermediate Folic acid synthesis Purity specification

1,1,3-Trichloroacetone vs. 1,1,1-Trichloroacetone: Differential Genotoxicity Profile in Mammalian Cell Assays

In a direct comparative study, both 1,1,1- and 1,1,3-trichloroacetones induced significant increases in structural chromosomal aberrations in CHO cells with and without S9 metabolic activation. 1,1,3-TCA demonstrated greater cytotoxicity to CHO cells, whereas 1,1,1-TCA produced a higher proportion of cells with chromosomal aberrations [1]. Neither compound induced significant increases in micronucleated polychromatic erythrocytes in mouse bone marrow, nor did they affect sperm head morphology or testicular function in vivo [1].

Genotoxicity Chromosomal aberration CHO cell assay

1,1,3-Trichloroacetone Global Market Dominance in Folic Acid Intermediate Supply Chain

Folic acid production represents the dominant application for 1,1,3-trichloroacetone, accounting for over 90% of total global consumption, with annual growth rates of 4–7% driven by prenatal vitamin markets and food fortification mandates [1]. The largest production capacity (3,600 tons annually) is operated by Gucheng Bohai Chemical Co. Ltd. [1]. This market concentration means that 1,1,3-trichloroacetone is the de facto standard intermediate for folic acid manufacturing globally, with established supply chain infrastructure not replicable for alternative isomers or analogs.

Market share Supply chain Industrial procurement

1,1,3-Trichloroacetone Synthetic Yield Optimization: Patent-Documented Process Improvements

Patented preparation methods demonstrate that 1,1,3-trichloroacetone can be synthesized via acetone chlorination with yields up to 90% or above using catalytic approaches [1]. An alternative method employing acetone and methanol as starting materials, proceeding through 1,3-dichloroacetone dimethyl acetal intermediate followed by methanol stripping and deep chlorination, achieves high purity and high total three-step yield, with 1,1-dichloroacetone and 1,1,1-trichloroacetone separated as by-products [2].

Process chemistry Synthetic yield Industrial production

1,1,3-Trichloroacetone Commercial Purity Specifications and Supply Chain Availability

Commercial 1,1,3-trichloroacetone is available in multiple purity grades. Wacker Chemie AG offers material at ≥86.5% (GC) purity with campaign production scale >500 MT and storage stability of at least 12 months [1]. Industrial grade material is typically available at 80–90% purity, while lower-grade product (~50% purity) is widely distributed but unsuitable for direct pharmaceutical synthesis without purification . The compound is classified under GHS with hazard statements H330 (fatal if inhaled), H301 (toxic if swallowed), H314 (severe skin burns and eye damage), and H410 (very toxic to aquatic life with long-lasting effects) [2].

Commercial specification Vendor comparison Supply chain

1,1,3-Trichloroacetone (CAS 921-03-9) High-Value Procurement Application Scenarios


Industrial-Scale Folic Acid (Vitamin B₉) Manufacturing

1,1,3-Trichloroacetone is the exclusive industrial intermediate for folic acid synthesis, accounting for over 90% of global consumption [1]. Procurement of ≥86.5% purity material from established producers (e.g., Wacker Chemie AG, with >500 MT scale and 12-month storage stability) ensures consistent downstream process performance . Use of low-purity (~50%) material introduces side reactions that prevent the final folic acid product from meeting international pharmacopoeial specifications, a failure mode documented in patent literature [2]. The folic acid synthesis reaction utilizes approximately 160 g of 1,1,3-trichloroacetone per 100 g of N-p-aminobenzoylglutamic acid in standard protocols.

13C-Labeled Folic Acid Synthesis for Metabolic and Tracer Studies

A convenient small-scale chemical synthesis of double-labeled [7,9-¹³C₂]folic acid utilizes 1,1,3-trichloroacetone as the key labeled intermediate [3]. Starting from [1,3-¹³C₂]acetone, the synthesis proceeds in two steps with 1,1,3-trichloroacetone as the carrier of the isotopic label to positions C-7 and C-9 of the folic acid pteridine ring. This established methodology enables procurement of 1,1,3-trichloroacetone for custom isotopic labeling applications in metabolic research and clinical tracer development.

[4 + 3] Cycloaddition Precursor Chemistry for Complex Ring Systems

1,1,3-Trichloroacetone serves as a precursor for the generation of 1,3-dihalo oxyallyl intermediates, which undergo [4 + 3] cycloadditions with 1,3-diene systems . This reactivity has been exploited in base-induced solvolyses of [3.2.1]bicyclic α,α′-dichloro ketones and in the synthesis of chlorinated 5-hydroxy-4-methyl-2(5H)-furanones and mucochloric acid . The specific substitution pattern of 1,1,3-trichloroacetone (gem-dichloro at C1, monochloro at C3) is essential for generating the required oxyallyl intermediate geometry, distinguishing it from 1,1,1-trichloroacetone which lacks this synthetic utility.

Water Disinfection By-Product Research and Environmental Monitoring

1,1,1- and 1,1,3-trichloroacetones are formed as unregulated volatile disinfection by-products during municipal water chlorination and are established direct-acting mutagens in the Ames/Salmonella assay [4]. 1,1,3-Trichloroacetone specifically has been quantified in treated water via solid-phase microextraction coupled with GC-MS. For environmental analytical laboratories, procurement of high-purity analytical standard-grade 1,1,3-trichloroacetone is essential for method development, calibration, and regulatory monitoring of drinking water quality.

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